7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For instance, the use of boronic esters and Suzuki–Miyaura coupling reactions are common in the synthesis of such complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Chlorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 7-[(4-Bromophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Uniqueness
The uniqueness of 7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C26H21FN4O3S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21FN4O3S/c1-16-5-11-20(12-6-16)35(33,34)22-14-21-25(29-24-17(2)4-3-13-30(24)26(21)32)31(23(22)28)15-18-7-9-19(27)10-8-18/h3-14,28H,15H2,1-2H3 |
InChI Key |
NUZVRHXBXFPMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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